molecular formula C8H12ClN3O2 B1382586 5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2034154-05-5

5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No. B1382586
M. Wt: 217.65 g/mol
InChI Key: WIPADYPCJZNLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride (ACPDH) is a synthetic compound that has recently been studied for its potential applications in laboratory experiments and scientific research. ACPDH is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and four carbon atoms. ACPDH has been found to possess both biochemical and physiological effects, and can be used to study a variety of biological processes.

Scientific Research Applications

  • Imidazoles in Organic & Biomolecular Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
  • Therapeutic Potential of Imidazole Containing Compounds

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Application of Indoles in Multicomponent Reactions

    • A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed .
  • Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives

    • The modified Friedländer synthesis by the reaction of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide is a convenient method for preparing previously unknown derivatives of 5-amino-1H-pyrazolo[4,3-b]pyridines .
    • These can be used for the synthesis of representatives of novel imidazo[1 …] compounds .
  • Application of Indoles in Multicomponent Reactions
    • Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
    • A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed .

properties

IUPAC Name

5-(aminomethyl)-1-cyclopropylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12;/h4,6H,1-3,9H2,(H,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPADYPCJZNLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)NC2=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 3
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 4
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 5
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 6
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride

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